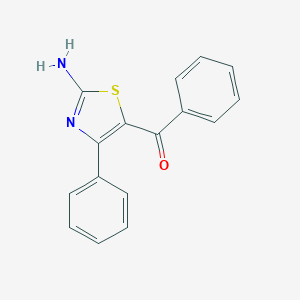

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFTFVMQOCWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354482 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17279-56-0 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone, a substituted 2-aminothiazole derivative of interest in medicinal chemistry and drug discovery. The core of this synthesis is a variation of the well-established Hantzsch thiazole synthesis.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most direct and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific case, to achieve the desired substitution pattern with a phenyl group at the 4-position and a benzoyl group at the 5-position, the key starting materials are 2-bromo-1,3-diphenylpropane-1,3-dione and thiourea.

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Synthesis Workflow

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione

This procedure is adapted from the bromination of similar 1,3-dicarbonyl compounds.

Materials:

-

1,3-Diphenylpropane-1,3-dione

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide (initiator, if using NBS)

Procedure:

-

Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-1,3-diphenylpropane-1,3-dione by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis using an α-bromo-1,3-diketone.[1]

Materials:

-

2-Bromo-1,3-diphenylpropane-1,3-dione

-

Thiourea

-

Ethanol

-

Sodium carbonate (optional, as a mild base)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution. A mild base such as sodium carbonate (1 equivalent) can be added to neutralize the HBr formed during the reaction.[1]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and then add water to precipitate the product.

-

Wash the crude product with cold ethanol and then water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Physical State |

| 1,3-Diphenylpropane-1,3-dione | 224.26 | 1.0 | Solid |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | Solid |

| 2-Bromo-1,3-diphenylpropane-1,3-dione | 303.15 | 1.0 | Solid |

| Thiourea | 76.12 | 1.1 | Solid |

Table 1: Properties of Reactants.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| This compound | C₁₆H₁₂N₂OS | 280.35 | 75-85 | Solid | Not reported |

Table 2: Properties of the Final Product. Yields are estimated based on similar reported reactions.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a broad singlet for the -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR (in DMSO-d₆) | Signals for the carbonyl carbon (δ > 180 ppm), aromatic carbons, and the carbons of the thiazole ring. |

| FT-IR (KBr pellet, cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the thiazole and phenyl rings.[1] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 280.35). |

| Elemental Analysis | Calculated percentages of C, H, N, and S should be in close agreement with the experimentally determined values. |

Table 3: Expected Analytical Data for this compound.

Logical Relationship Diagram

References

A Technical Guide to the Spectroscopic Profile of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminothiazole core, a phenyl substituent at the 4-position, and a benzoyl group at the 5-position, suggests potential for diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This technical guide provides a predicted spectroscopic profile, including FT-IR, NMR, Mass Spectrometry, and UV-Vis data, alongside a plausible synthetic route and a generalized experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-4-phenylthiazole, and related benzoylated heterocyclic compounds.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂) |

| ~3100 - 3000 | Medium | C-H stretching of aromatic rings (phenyl and thiazole) |

| ~1650 | Strong | C=O stretching of the benzoyl ketone |

| ~1620 | Strong | C=N stretching of the thiazole ring |

| ~1580 - 1450 | Medium to Strong | C=C stretching of the aromatic rings |

| ~1540 | Medium | N-H bending of the primary amine (-NH₂) |

| ~1320 | Medium | C-N stretching |

| ~800 - 690 | Strong | C-H out-of-plane bending of the aromatic rings |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.9 | Multiplet | 2H | Aromatic protons of the benzoyl group (ortho to C=O) |

| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons of the benzoyl group (meta and para to C=O) |

| ~7.3 - 7.5 | Multiplet | 5H | Aromatic protons of the 4-phenyl group |

| ~7.2 | Broad Singlet | 2H | -NH₂ protons |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (benzoyl ketone) |

| ~168 | C2 (thiazole ring, attached to -NH₂) |

| ~155 | C4 (thiazole ring, attached to phenyl) |

| ~138 | Quaternary carbon of the benzoyl phenyl group |

| ~135 | Quaternary carbon of the 4-phenyl group |

| ~133 | C5 (thiazole ring, attached to benzoyl) |

| ~132 | CH of the benzoyl phenyl group |

| ~129 | CH of the 4-phenyl group |

| ~128 | CH of the benzoyl phenyl group |

| ~127 | CH of the 4-phenyl group |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~280 | [M]⁺ (Molecular Ion) |

| ~203 | [M - C₆H₅CO]⁺ |

| ~176 | [M - C₆H₅CO - HCN]⁺ |

| ~105 | [C₆H₅CO]⁺ |

| ~77 | [C₆H₅]⁺ |

Table 5: Predicted UV-Vis Spectral Data (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~250 | High | π → π* transition of the conjugated system |

| ~320 | Medium | n → π* transition of the carbonyl group and thiazole ring |

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-amino-4-phenylthiazole with benzoyl chloride in the presence of a suitable Lewis acid catalyst.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add 2-amino-4-phenylthiazole (1 equivalent) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. To this suspension, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.2 equivalents), portion-wise while maintaining the temperature.

-

Acylating Agent Addition: Once the catalyst is added, add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the synthesized this compound using the spectroscopic techniques detailed above (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic signals. The following diagram illustrates these relationships.

Diagram of Structure-Spectra Correlations

Caption: Logical correlations between structural features and predicted spectroscopic signals.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The tabulated data, proposed synthetic pathway, and detailed experimental protocol offer a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds. It is anticipated that this information will facilitate future experimental work and contribute to the advancement of research in medicinal chemistry and drug development. Experimental verification of the data presented here is highly recommended.

Structural Elucidation of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and an in-depth analysis of its spectroscopic and structural features. The methodologies and data presented herein are based on established principles of organic chemistry and analytical techniques, drawing from data on closely related analogues to provide a robust framework for researchers working with similar molecular scaffolds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of an amino group at the 2-position and a phenyl group at the 4-position of the thiazole ring, coupled with a benzoyl moiety at the 5-position, results in a molecule with significant potential for further functionalization and biological screening. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and enabling rational drug design. This guide details the multifaceted approach required for the unambiguous confirmation of the structure of this compound.

Synthesis

A plausible and efficient method for the synthesis of the title compound is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-phenyl-2-(phenylcarbonyl)ethan-1-one with thiourea.

Proposed Synthetic Pathway

The logical flow for the synthesis of this compound is depicted below.

Caption: Proposed Hantzsch synthesis of the target compound.

Structural Elucidation Workflow

The comprehensive structural elucidation of a novel compound involves a multi-pronged analytical approach. Each technique provides unique and complementary information, which, when combined, leads to the unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for structural elucidation.

Data Presentation

The following tables summarize the expected quantitative data from the structural characterization of this compound, based on analyses of closely related structures.

Spectroscopic Data

| Technique | Parameter | Expected Value/Range | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.20 - 7.80 ppm | Aromatic protons (phenyl rings) |

| 5.50 - 6.50 ppm | Amine protons (-NH₂) | ||

| ¹³C NMR | Chemical Shift (δ) | 185 - 195 ppm | Carbonyl carbon (C=O) |

| 160 - 170 ppm | C2 of thiazole (C-NH₂) | ||

| 145 - 155 ppm | C4 of thiazole | ||

| 120 - 140 ppm | Aromatic carbons | ||

| 110 - 120 ppm | C5 of thiazole | ||

| IR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H stretching (amine) |

| 3000 - 3100 cm⁻¹ | Aromatic C-H stretching | ||

| 1630 - 1660 cm⁻¹ | C=O stretching (ketone) | ||

| 1500 - 1600 cm⁻¹ | C=N and C=C stretching | ||

| MS | m/z | ~294.08 | [M]⁺ (Monoisotopic Mass) |

| ~295.08 | [M+H]⁺ |

Crystallographic Data (Hypothetical)

| Parameter | Value | Parameter | Value |

| Crystal System | Monoclinic | Space Group | P2₁/c |

| a (Å) | ~10.5 | α (°) | 90 |

| b (Å) | ~8.2 | β (°) | ~95 |

| c (Å) | ~16.1 | γ (°) | 90 |

| Volume (ų) | ~1370 | Z | 4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and procedures reported for similar compounds.

Synthesis of this compound

-

Reactant Preparation : In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 mmol) in ethanol (20 mL).

-

Addition of Thiourea : To the stirred solution, add thiourea (1.2 mmol).

-

Reaction : Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation : Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

-

-

Infrared (IR) Spectroscopy :

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample for analysis.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.

-

Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement : Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the structural model against the diffraction data to obtain the final atomic coordinates and molecular geometry.

Conclusion

The structural elucidation of this compound requires a synergistic application of synthetic organic chemistry and advanced analytical techniques. The methodologies and expected data presented in this guide provide a comprehensive framework for the synthesis, purification, and complete structural characterization of this and related novel thiazole derivatives. This foundational knowledge is critical for the subsequent exploration of their medicinal and materials science applications.

The Expanding Therapeutic Potential of Novel Thiazole Compounds: A Technical Guide

Introduction: The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of clinically approved drugs.[1] In recent years, extensive research has focused on the synthesis and biological evaluation of novel thiazole derivatives, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these emerging compounds, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Anticancer Activity of Novel Thiazole Derivatives

Novel thiazole compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular signaling pathways and disruption of microtubule dynamics.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various novel thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Anticancer Activity of Thiazole Derivatives against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines

| Compound | Modification | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 | Reference |

| 4a | Unsubstituted 2-(4-hydroxybenzylidene) | 12.7 ± 0.77 | 6.69 ± 0.41 | [2] |

| 4b | Bromide substitution (R=Br) | 31.5 ± 1.91 | 51.7 ± 3.13 | [2] |

| 4c | Phenylhydrazone substitution (R=NH-NH-Ph) | 2.57 ± 0.16 | 7.26 ± 0.44 | [2] |

| 5 | Acetyloxy substitution (R=OCOCH3) | 28.0 ± 1.69 | 26.8 ± 1.62 | [2] |

| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | [2] |

Table 2: Anticancer Activity of Quinazoline-Based Thiazole Derivatives

| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 | IC50 (µM) - A549 | Reference |

| 4f | 3.71 | 7.92 | 19.02 | [3] |

| 4g | 4.14 | 9.36 | 20.84 | [3] |

| 4h | 4.92 | 9.85 | 22.86 | [3] |

| 4i | 2.86 | 5.91 | 14.79 | [3] |

| 4j | 3.09 | 6.87 | 17.92 | [3] |

| Erlotinib (Standard) | - | - | - | [3] |

Key Mechanisms of Anticancer Action

1.2.1. PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several novel thiazole derivatives have been designed as potent inhibitors of this pathway.

1.2.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[6] Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocols

1.3.1. MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2][7]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

-

1.3.2. In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[8]

-

Materials:

-

Purified tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Fluorescent reporter

-

Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well plate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin) on ice in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter.

-

Assay Setup: Add the test compounds, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and calculate parameters such as the rate and extent of polymerization to determine the inhibitory effect of the compounds.

-

Antimicrobial Activity of Novel Thiazole Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6][9]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | B. subtilis | Reference |

| 43a | 16.1 (µM) | 16.1 (µM) | - | [8] |

| 43c | - | - | 28.8 (µM) | [8] |

| 12 | 125-150 | 125-150 | - | [6] |

| 13 | 50-75 | 50-75 | - | [6] |

| 14 | 50-75 | 50-75 | - | [6] |

| Ofloxacin (Standard) | - | - | - | [6] |

Table 4: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)

| Compound | A. niger | C. albicans | Reference |

| 43b | 16.2 (µM) | - | [8] |

| 43d | - | 15.3 (µM) | [8] |

| 12 | 125-150 | - | [6] |

| 14 | 50-75 | - | [6] |

| Ketoconazole (Standard) | - | - | [6] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of antimicrobial agents.[10]

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Thiazole compounds dissolved in DMSO

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Incubator

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

2.2.2. Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[4][11]

-

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal strains

-

Sterile cork borer or pipette tips

-

Thiazole compounds

-

Standard antibiotic discs (positive control)

-

Solvent (negative control)

-

-

Procedure:

-

Plate Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar plate.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the thiazole compound solution into each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

-

Anti-inflammatory Activity of Novel Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents.[7]

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds.

Table 5: Anti-inflammatory Activity of Novel Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| 3c | - | 3 | 44 | [12] |

| 3d | - | 3 | 41 | [12] |

| 1 | 200 | 4 | 96.31 | [13] |

| 2 | 200 | 4 | 72.08 | [13] |

| 3 | 200 | 4 | 99.69 | [13] |

| Indomethacin (Standard) | 10 | 4 | 57.66 | [13] |

Key Mechanism of Anti-inflammatory Action

3.2.1. Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[7] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Experimental Protocol

3.3.1. Carrageenan-Induced Rat Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity.[12]

-

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds (thiazole derivatives)

-

Standard drug (e.g., Indomethacin)

-

Plebysmometer or digital calipers

-

-

Procedure:

-

Animal Grouping and Fasting: Divide animals into groups and fast them overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

-

Conclusion

The diverse biological activities of novel thiazole compounds underscore their significant potential in drug discovery and development. This technical guide provides a comprehensive, though not exhaustive, overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The mechanistic insights, illustrated through signaling pathway diagrams, offer a foundation for further research and optimization of these promising therapeutic agents. As research continues to uncover new derivatives and elucidate their mechanisms of action, the thiazole scaffold is poised to remain a critical component in the development of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. hereditybio.in [hereditybio.in]

- 5. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. jchemrev.com [jchemrev.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. botanyjournals.com [botanyjournals.com]

- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

Review of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone literature

An In-depth Technical Guide on the Literature of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone and its Core Scaffold

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive review of the available scientific literature concerning this compound and its foundational structure, 2-amino-4-phenylthiazole. While specific data on the title methanone compound is limited, this review extends to its closely related derivatives to provide a broader understanding of the structure-activity relationships, synthetic methodologies, and biological mechanisms associated with this chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives.

Synthetic Methodologies

The synthesis of the 2-amino-4-phenylthiazole core is well-established, typically involving the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. Modifications of this and other synthetic strategies have led to a diverse library of derivatives.

General Synthesis of 2-Amino-4-phenylthiazole

A common and straightforward method for the synthesis of 2-amino-4-phenylthiazole involves the reaction of acetophenone and thiourea in the presence of a halogen, such as iodine.[4] The acetophenone is first halogenated in situ or in a separate step to yield α-haloacetophenone, which then undergoes cyclocondensation with thiourea.

Caption: General workflow for the synthesis of 2-amino-4-phenylthiazole.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for approximately 12 hours.[4] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with an ammonium hydroxide solution and recrystallized from methanol to yield the pure 2-amino-4-phenylthiazole.[4]

Synthesis of 5-Arylazo-2-aminothiazole Derivatives: A well-stirred suspension of an appropriate aromatic amine (e.g., 4-aminoacetophenone) in concentrated hydrochloric acid is cooled to 0–5 °C and diazotized with a sodium nitrite solution.[1] The resulting diazonium solution is added dropwise to a cold, stirred solution of 2-amino-4-phenylthiazole and sodium acetate in ethanol. The mixture is stirred at 0–5 °C for one hour, and the resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.[1]

Biological Activities

Derivatives of the 2-amino-4-phenylthiazole scaffold have been extensively evaluated for various biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 2-amino-4-phenylthiazole derivatives against a range of human cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 5b | HT29 (Colon) | Antiproliferative | 2.01 | [5][6] |

| 5b | A549 (Lung) | Antiproliferative | - | [5][6] |

| 5b | HeLa (Cervical) | Antiproliferative | - | [5][6] |

| 5b | Karpas299 (Lymphoma) | Antiproliferative | - | [5][6] |

| 27 | HepG2 (Liver) | Cytotoxicity | 0.62 ± 0.34 | [5] |

| Sorafenib (Control) | HepG2 (Liver) | Cytotoxicity | 1.62 ± 0.27 | [5] |

| 17b | Various | Cytotoxicity | Potent | [7] |

Note: Specific IC₅₀ values for all cell lines for compound 5b were not provided in the abstract.

Mechanistic studies have suggested that some of these compounds exert their anticancer effects by inhibiting key signaling pathways. For instance, certain derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[6] Compound 27 has been shown to be a potent inhibitor of IGF1R, leading to G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[5]

Caption: Inhibition of the c-Met signaling pathway by a 2-aminothiazole derivative.

Antimicrobial Activity

The 2-amino-4-phenylthiazole scaffold has also been a template for the development of novel antimicrobial agents.

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| 8f | Gram-positive bacteria | Antibacterial | Moderate | [8] |

| 8f | Candida albicans | Antifungal | Slight | [8] |

| 6 | Bacillus pumilus | Antibacterial | Moderate | [8] |

| 6 | Bacillus subtilis | Antibacterial | Moderate | [8] |

| 6 | Candida albicans | Antifungal | Moderate | [8] |

Note: "Moderate" and "Slight" activities are as described in the source; specific MIC values were not provided in the abstract.

Experimental Protocols for Biological Assays

In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., A549, HeLa, HT29) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5][6] Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the absorbance is measured to determine the percentage of cell growth inhibition. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like the well diffusion method or broth microdilution.[8] For the well diffusion method, a standardized inoculum of the microorganism is swabbed onto an agar plate, and solutions of the test compounds at a specific concentration (e.g., 100 µg/mL) are added to wells punched in the agar. The plates are incubated, and the diameter of the zone of growth inhibition is measured.[8]

Conclusion

The 2-amino-4-phenylthiazole scaffold is a versatile and valuable platform for the design and synthesis of novel therapeutic agents. While direct research on this compound is not extensively documented in the public domain, the wealth of data on its derivatives highlights the significant potential of this chemical class. The demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic routes, provide a strong foundation for further research. Future work could focus on the synthesis and biological evaluation of the title compound and its analogs, exploring modifications at the 5-position of the thiazole ring to optimize potency and selectivity. Detailed mechanistic studies and in vivo evaluations of the most promising compounds will be crucial steps in translating these findings into clinical applications.

References

The Thiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of biologically active compounds, including a number of clinically approved drugs. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds, with a particular focus on their anticancer properties. It offers detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways to facilitate a deeper understanding of their therapeutic potential.

Core Mechanisms of Action of Thiazole-Based Compounds

Thiazole derivatives exert their biological effects through a variety of mechanisms, often targeting key pathways involved in cell growth, proliferation, and survival. As anticancer agents, their modes of action can be broadly categorized as follows:

-

Inhibition of Signaling Pathways: Many thiazole-containing molecules act as potent inhibitors of critical signaling cascades that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and NF-κB pathways are prominent examples. By blocking key kinases or other proteins in these pathways, thiazole derivatives can halt the uncontrolled cell growth and proliferation characteristic of cancer.

-

Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle. Certain thiazole-based compounds interfere with this process, acting as tubulin polymerization inhibitors. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit the activity of various enzymes that are crucial for cancer cell survival. These include topoisomerases, which are involved in DNA replication and repair, and histone deacetylases (HDACs), which play a role in gene expression.

-

Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis. By disrupting essential cellular processes, thiazole compounds can trigger the cell's self-destruction program, leading to the elimination of cancerous cells.

Quantitative Data on Thiazole-Based Compounds

The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and molecular targets. This data provides a quantitative basis for comparing the potency of different compounds and for understanding their structure-activity relationships (SAR).

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 18 | A549 (Lung) | 0.50 - 4.75 | [1] |

| MCF-7 (Breast) | 0.50 - 4.75 | [1] | |

| U-87 MG (Glioblastoma) | 0.50 - 4.75 | [1] | |

| HCT-116 (Colon) | 0.50 - 4.75 | [1] | |

| Compound 19 | MCF-7 (Breast) | 0.30 - 0.45 | [1] |

| U87 MG (Glioblastoma) | 0.30 - 0.45 | [1] | |

| A549 (Lung) | 0.30 - 0.45 | [1] | |

| HCT116 (Colon) | 0.30 - 0.45 | [1] | |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |

| A549 (Lung) | 0.97 ± 0.13 | [2] | |

| Thiazole-coumarin hybrid 2a | MCF-7 (Breast) | 6.4 - 36.5 | [3] |

| HCT-116 (Colon) | 5.9 - 55.2 | [3] | |

| HepG-2 (Liver) | 41.4 - 97.6 | [3] | |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 6.4 - 36.5 | [3] |

| HCT-116 (Colon) | 5.9 - 55.2 | [3] | |

| HepG-2 (Liver) | 41.4 - 97.6 | [3] |

Table 2: Inhibition of Molecular Targets by Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 5b | Tubulin Polymerization | 3.3 | [2] |

| Compound 6d | Tubulin Polymerization | 6.6 | [2] |

| Compound 6l | Tubulin Polymerization | 4.0 | [2] |

| Compound 5c | Tubulin Polymerization | 2.95 ± 0.18 | [4][5] |

| Compound 7c | Tubulin Polymerization | 2.00 ± 0.12 | [4][5] |

| Compound 9a | Tubulin Polymerization | 2.38 ± 0.14 | [4][5] |

| Compound 10a | Tubulin Polymerization | 2.69 | [6] |

| Compound 10o | Tubulin Polymerization | 3.62 | [6] |

| Compound 13d | Tubulin Polymerization | 3.68 | [6] |

| Compound 22 | PI3Kβ | 0.02 | [1] |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [7] |

| mTOR | 0.221 ± 0.014 | [7] | |

| Thiazole-coumarin hybrid 6a | EGFR | 0.184 | [3] |

| mTOR | 0.719 | [3] | |

| PI3K | 0.131 | [3] | |

| Thiazole-coumarin hybrid 2a | PI3K | 0.174 | [3] |

Signaling Pathways and Visualizations

Understanding the complex interplay of signaling molecules is crucial for elucidating the mechanism of action of thiazole-based compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Caption: The NF-κB signaling pathway and inhibition of the IKK complex by thiazole compounds.

Caption: The process of tubulin polymerization and its inhibition by thiazole-based compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of thiazole-based compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol, or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Culture and treat cells with the thiazole compound as described for the MTT assay.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.

-

Protocol:

-

Treat cells with the thiazole compound for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade any RNA, which can also be stained by PI.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins, which is indicative of their activation state.

-

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the target protein (e.g., total Akt or phosphorylated Akt). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.

-

Protocol:

-

Treat cells with the thiazole compound and prepare cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: General workflow for Western blot analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

-

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the thiazole compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico predicted properties of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. Leveraging computational methodologies, this document explores the compound's physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and its potential as a modulator of key signaling pathways implicated in cancer. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the potential therapeutic applications of this thiazole derivative. All quantitative data are summarized in structured tables, and detailed in silico experimental protocols are provided. Visual diagrams of relevant signaling pathways and a general workflow for in silico analysis are included to facilitate a deeper understanding of the compound's predicted biological context and the methodologies for its computational evaluation.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, a derivative of the 2-aminothiazole scaffold, has emerged as a molecule of interest for further investigation. In silico prediction methods are invaluable in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the pharmacological potential of new chemical entities. This guide details the predicted properties of this compound, providing a computational foundation for future experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties for this compound have been computationally predicted and are summarized in Table 1.

| Property | Predicted Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C16H13N3OS | PubChem |

| Molecular Weight | 295.36 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 295.07793 g/mol | PubChem |

| Topological Polar Surface Area | 90.9 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

| Complexity | 423 | PubChem |

In Silico ADMET Prediction

| ADMET Parameter | Predicted Property | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Likely Low to Moderate | May have limited central nervous system side effects. |

| P-glycoprotein Substrate | Likely No | Reduced potential for multidrug resistance. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action. |

| Volume of Distribution | Moderate to High | Indicates distribution into tissues. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor | Possibility of drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Minor pathway | Primarily cleared through metabolism. |

| Toxicity | ||

| Ames Mutagenicity | Likely Non-mutagenic | Low potential for carcinogenicity. |

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation for cardiotoxicity. |

| Hepatotoxicity | Low Risk | Predicted to have a favorable liver safety profile. |

Potential Biological Targets and Signaling Pathways

Thiazole derivatives have been extensively studied for their anticancer properties, often through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. In silico molecular docking studies on analogous compounds suggest that this compound may interact with key proteins in these pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Many thiazole-containing molecules have been identified as inhibitors of this pathway.

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.

Caption: Potential modulation of the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and the regulation of apoptosis. Its aberrant activation is a hallmark of many cancers, promoting cell survival and proliferation.

Caption: Predicted interference with the NF-κB signaling pathway.

In Silico Experimental Protocols

This section outlines the general methodologies for the in silico experiments cited in this guide. These protocols can be adapted by researchers to further investigate this compound or other novel compounds.

ADMET Prediction Protocol

-

Compound Input : The 2D structure of the compound is sketched or imported as a SMILES string into the prediction software.

-

Model Selection : A variety of predictive models are available in platforms like SwissADME, pkCSM, or ADMETlab. Models for properties such as gastrointestinal absorption, BBB permeability, cytochrome P450 inhibition, and toxicity are selected.

-

Prediction Execution : The software calculates various molecular descriptors and uses its built-in algorithms (e.g., machine learning models, rule-based systems) to predict the ADMET properties.

-

Data Analysis : The output is analyzed, often presented as a "radar" plot for drug-likeness and tables of predicted values. These are compared against the ranges for known drugs to assess the compound's potential.

Molecular Docking Protocol

-

Target Selection and Preparation : A protein target of interest (e.g., PI3K, Raf kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.

-

Binding Site Definition : The active site or a potential allosteric binding site on the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation : A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Pose Analysis : The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides a quantitative estimate of the binding affinity.

Caption: A general workflow for the in silico evaluation of a drug candidate.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a potentially favorable ADMET profile, making it a promising candidate for further investigation. Computational docking and pathway analysis indicate that this compound may exert biological effects, potentially as an anticancer agent, through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. The methodologies and predictive data presented in this technical guide provide a solid foundation for future experimental studies to validate these computational findings and to further explore the therapeutic potential of this and related thiazole derivatives. It is imperative to note that while in silico predictions are a powerful tool in drug discovery, they must be complemented by rigorous experimental validation.

The Versatility of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Novel 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a cornerstone for the development of novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of novel 2-aminothiazole scaffolds, focusing on their synthesis, quantitative biological data, key experimental protocols, and the signaling pathways they modulate.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against various human cancer cell lines.[3] These compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, and target key enzymes like EGFR and BRAF kinases.[4][5][6] The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), with numerous derivatives demonstrating efficacy in the nanomolar to low micromolar range.

Below is a summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [3] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |

| Compound 10 | HT29 (Colon Cancer) | 2.01 µM | [3] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [1] |

| Imidazo[2,1-b]thiazole derivative 39 | MCF-7 (Breast Cancer) | 0.122 µM (EGFR) | [7] |

| Imidazo[2,1-b]thiazole derivative 43 | MCF-7 (Breast Cancer) | 0.078 µM (HER2) | [7] |

| Thiazole derivative 3f | Various Cancer Cell Lines | 37 nM (GI50) | [8] |

| Thiazole derivative V | MCF-7 (Breast Cancer) | 0.227 µM | [9] |

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole scaffolds are also prominent in the development of new antimicrobial agents to combat drug-resistant pathogens.[10] Their mechanism of action can vary, and their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of representative 2-aminothiazole derivatives.

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | S. aureus | 2 - 128 | [1] |

| Piperazinyl derivative 121d | E. coli | 2 - 128 | [1] |

| Thiazolyl-thiourea derivative 124 (halogenated) | Staphylococcal species | 4 - 16 | [1] |

| N-oxazolylcarboxamide 6b | M. tuberculosis H37Rv | 6.25 | [10] |

| N-oxazolylcarboxamide 7b | M. tuberculosis H37Rv | 6.25 | [10] |

| Compound A33 | Gram-positive bacteria | 0.5 - 4 | [7] |

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Protocol 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thioamide or thiourea.[11][12][13]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.5 eq)

-

Solvent (e.g., Methanol or Ethanol)

-

5% Sodium Carbonate (Na2CO3) solution

Procedure:

-

In a round-bottom flask or scintillation vial, combine the α-haloketone and thiourea.[11]

-

Add the solvent and a stir bar.

-

Heat the reaction mixture to reflux (e.g., 100°C) with stirring for 30 minutes to 6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11][13]

-

Upon completion, cool the mixture to room temperature.[11]

-

Pour the reaction contents into a beaker containing 5% Na2CO3 solution to neutralize the mixture and precipitate the product.[11]

-

Collect the solid product by vacuum filtration through a Buchner funnel.[11]

-

Wash the filter cake with water to remove any remaining salts.[11]

-

Air dry the purified product on a watch glass.

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

2-aminothiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.[13]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value of the compound.

Signaling Pathways Modulated by 2-Aminothiazole Derivatives

A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[15] Several 2-aminothiazole compounds have been developed as inhibitors of key kinases within this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and highlights potential points of inhibition by 2-aminothiazole derivatives.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the synthesis of 2-amino-4-phenylthiazole from acetophenone

An Application Note on the Synthesis of 2-amino-4-phenylthiazole from Acetophenone

Introduction

2-amino-4-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of this scaffold is a fundamental process for the development of novel therapeutic agents. The most common and established method for its preparation is the Hantzsch thiazole synthesis. This application note provides detailed protocols for the synthesis of 2-amino-4-phenylthiazole from acetophenone using various established methods, including conventional heating and microwave-assisted techniques.

Reaction Principle

The core of the synthesis involves the reaction of a ketone (acetophenone) or an α-haloketone with a thioamide (thiourea). The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring. The overall transformation can be represented as follows:

General Reaction Scheme for Hantzsch Thiazole Synthesis

Summary of Synthesis Protocols

Several methods have been reported for the synthesis of 2-amino-4-phenylthiazole. The choice of method can affect reaction time, yield, and experimental setup. Below is a summary of common protocols.

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| A: Conventional Heating | Acetophenone, Thiourea | Iodine | - | Reflux | 12 hours | 80% | [1][2] |

| B: Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | - | Methanol | Heat at 100°C | 30 minutes | up to 99% | [3][4] |

| C: Microwave-Assisted | Acetophenone, Thiourea | Iodine | - | Microwave Irradiation (5 min) then Heat in water (7 min) | 12 minutes | 92% | [5] |

| D: One-Pot (CuBr₂) | Acetophenone, Thiourea | Copper(II) Bromide, K₂CO₃ | Ethyl Acetate | Reflux | Not Specified | 87% | [6] |

Experimental Protocols

Method A: Synthesis from Acetophenone, Thiourea, and Iodine (Conventional Heating)

This protocol is a widely used one-pot method that avoids the separate synthesis of an α-haloketone.

Materials:

-

Acetophenone (12 g, 0.1 mol)

-

Thiourea (15.22 g, 0.2 mol)

-

Iodine (25.33 g, 0.1 mol)

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.

-

Reflux the mixture for 12 hours.[1]

-

After reflux, cool the reaction mixture to room temperature.

-

Wash the mixture with diethyl ether to remove unreacted acetophenone and excess iodine.[1][2]

-

Pour the washed mixture into an ammonium hydroxide solution to make it alkaline (pH 8-9).[1][2] This will precipitate the crude product.

-

Filter the solid product, wash it with water, and dry it.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]

Expected Product Characteristics:

-

Appearance: White to light brown solid/powder.[7]

-

Melting Point: 149-153 °C.

-

Yield: Approximately 80%.[2]

Method B: Hantzsch Synthesis from 2-Bromoacetophenone and Thiourea

This is the classic Hantzsch synthesis, known for its high yields and short reaction times.[3]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Water

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add 5 mL of methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3] This neutralizes the hydrobromide salt formed and precipitates the product.[4]

-

Filter the resulting solid using a Buchner funnel.

-

Wash the collected solid (filter cake) with water.[3]

-

Allow the product to air dry. The crude product is often pure enough for characterization.[3]

Expected Product Characteristics:

-

Appearance: Solid.

-

Melting Point: 149-153 °C.

-

Yield: Can be up to 99%.[4]

Diagrams

Below are diagrams illustrating the chemical pathway and the general experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Caption: Hantzsch Thiazole Synthesis Pathway.